Structural Isomerism Drives Differential nAChR Modulator Potency Compared to 1-(2-Benzenesulfonyl-ethyl)piperazine
The target compound's architecture, where the benzenesulfonyl group is directly appended to the piperazine ring, is fundamental for its role as a precursor to potent nAChR negative allosteric modulators. In contrast, the positional isomer 1-(2-benzenesulfonyl-ethyl)piperazine dihydrochloride (CAS 866588-15-0) places the sulfonyl group on the ethyl bridge. SAR studies on a related benzenesulfonylpiperazine series show that the lead compound 1, which features a p-fluorobenzenesulfonyl piperazine fragment directly coupled to an aryl amide, inhibited Hα4β2 nAChRs with an IC50 of 9.3 µM (6.2–13.9 µM) and Hα3β4 nAChRs with an IC50 of 9.0 µM (6.3–12.9 µM), whereas the isolated p-fluorobenzenesulfonyl piperazine fragment (lacking the targeted structural architecture) showed no activity on either receptor subtype at concentrations up to 100 µM [1]. This demonstrates the critical nature of the benzenesulfonyl-piperazine connectivity pattern.
| Evidence Dimension | nAChR negative allosteric modulation potency |
|---|---|
| Target Compound Data | Precursor to active series; specific benzenesulfonyl-piperazine connectivity essential. |
| Comparator Or Baseline | 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride (Positional Isomer, CAS 866588-15-0); p-fluorobenzenesulfonyl piperazine fragment alone showed >100 µM IC50 on both Hα4β2 and Hα3β4 nAChRs. |
| Quantified Difference | Positional isomerism leads to loss of critical binding conformation; SAR series derived from target compound connectivity show low micromolar activity (IC50 ~9 µM), while alternative connectivity is inactive (>100 µM). |
| Conditions | Calcium accumulation assay on HEK-293 cells stably expressing human Hα4β2 and Hα3β4 nAChRs. |
Why This Matters
For neuroscience and addiction research programs designing subtype-selective nAChR allosteric modulators, procuring the correct structural isomer is critical; the wrong connectivity pattern has been empirically shown to result in total loss of target potency.
- [1] Henderson, B. J., Carper, D. J., Gonzalez-Cestari, T. F., Yi, B., Mahasenan, K., Pavlovicz, R. E., ... & McKay, D. B. (2011). Structure-activity relationship studies of sulfonylpiperazine analogues as novel negative allosteric modulators of human neuronal nicotinic receptors. Journal of Medicinal Chemistry, 54(24), 8681-8692. View Source
